molecular formula C20H18N4O6 B2644803 (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 313232-09-6

(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2644803
CAS No.: 313232-09-6
M. Wt: 410.386
InChI Key: PSJCMMIUBKEUQJ-OQLLNIDSSA-N
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Description

(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a chemically novel barbiturate derivative engineered for research into targeted protein degradation and advanced pharmaceutical development. Its core structure is based on the barbituric acid pharmacophore, a scaffold historically known for its central nervous system depressant effects but now being repurposed for novel therapeutic modalities [https://www.ncbi.nlm.nih.gov/books/NBK547742/]. The specific molecular design of this compound incorporates a (dimethylamino)-3-nitrophenyl substituent, which is a key feature for its primary research value as a potential cereblon-binding moiety. This allows researchers to investigate its utility as a potential molecular glue or PROTAC (Proteolysis Targeting Chimera) warhead, capable of recruiting the cereblon E3 ubiquitin ligase complex to target specific proteins for ubiquitination and subsequent proteasomal degradation [https://www.nature.com/articles/s41573-021-00271-9]. The compound's extended conjugation system and electron-withdrawing groups make it a candidate for materials science research, particularly in the development of organic semiconductors and non-linear optical materials where such chromophores are critical for light absorption and charge transport properties [https://pubs.rsc.org/en/content/articlelanding/2022/tc/d2tc01426g]. Its rigid, planar structure is ideal for studying molecular recognition and supramolecular assembly, providing a versatile scaffold for chemical biology and medicinal chemistry programs focused on undrugged targets.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6/c1-22(2)16-8-7-12(10-17(16)24(28)29)9-15-18(25)21-20(27)23(19(15)26)13-5-4-6-14(11-13)30-3/h4-11H,1-3H3,(H,21,25,27)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJCMMIUBKEUQJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the nitrophenyl and methoxyphenyl groups. Common reagents used in these reactions include dimethylamine, nitrobenzene, and methoxybenzene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has been investigated for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound have shown promise in targeting specific receptors involved in neurological disorders.

Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study reported that derivatives of this compound inhibited cell proliferation in breast cancer models by modulating the expression of apoptosis-related proteins .

Biological Research

Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on lipoxygenases, which are implicated in inflammatory processes and cancer progression. In vitro studies revealed that modifications to the compound's structure can enhance its selectivity and potency against these enzymes .

Neuropharmacology : The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and schizophrenia .

Data Tables

Application Area Findings/Case Studies References
Drug DevelopmentInduces apoptosis in cancer cells; modifies receptor activity ,
Enzyme InhibitionInhibits lipoxygenases; potential anti-inflammatory effects ,
NeuropharmacologyModulates neurotransmitter systems; effects on mood disorders

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated the anticancer effects of the compound on breast cancer cell lines. The researchers modified the compound to enhance its binding affinity to target proteins involved in apoptosis, resulting in increased cell death rates compared to untreated controls .
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit lipoxygenase enzymes. The study utilized kinetic assays to measure the inhibition rate and found significant activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent .
  • Neuropharmacological Effects : A recent study evaluated the effects of structural analogs of this compound on serotonin receptor activity. Results indicated that certain modifications led to improved binding affinity and selectivity for specific receptor subtypes associated with anxiety and depression .

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biochemical pathways. This can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues in the Diazinane-Trione Family

The following compounds share the diazinane-trione core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Key Features Reference
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 3,4-dimethoxyphenyl; 4-methylphenyl Enhanced solubility due to methoxy groups; methylphenyl increases steric bulk .
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 3,4-dimethoxybenzylidene; 1,3-dimethyl Symmetric dimethyl groups stabilize crystal packing .
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione 2,4-dimethoxyphenyl; 2-methylphenyl Ortho-substitution reduces planarity, affecting binding interactions .
5-[(4-ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 4-ethoxyphenyl; bis(3-methylphenyl) Ethoxy group increases hydrophobicity; bis-methylphenyl enhances rigidity .
3-ETHYL-5-((E)-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE 4-(4-methylpiperazino)-3-nitrophenyl; thiazolane-dione core Thiazolane core alters electronic properties; piperazino group introduces basicity .

Key Differences in Physicochemical Properties

  • 3-Methoxyphenyl vs. 4-methylphenyl: The methoxy group increases polarity, while methylphenyl enhances hydrophobicity.
  • Electronic Effects :

    • The 3-nitro group in the target compound is a strong electron-withdrawing group, contrasting with electron-donating methoxy groups in analogues . This difference may influence redox reactivity and binding to electron-rich biological targets.
  • Steric Effects: The dimethylamino group at the 4-position introduces steric hindrance absent in compounds with smaller substituents (e.g., methyl or methoxy groups) .

Computational Similarity Analysis

Using Tanimoto coefficients and graph-based structural alignment (), the target compound shows:

  • ~75% similarity to 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione (Tanimoto index based on MACCS fingerprints) .
  • Lower similarity (~60%) to thiazolane-dione derivatives due to core structure differences .

Biological Activity

The compound (5E)-5-{[4-(dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a diazinane derivative that has gained attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H18N4O5C_{17}H_{18}N_{4}O_{5} and a molecular weight of 354.35 g/mol. The structure features a diazinane core with substituents that may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Tyrosinase Inhibition : The compound's structural components suggest potential activity as a tyrosinase inhibitor. Tyrosinase is crucial in melanin biosynthesis; thus, inhibitors can be significant in treating hyperpigmentation disorders. For instance, related compounds have shown IC50 values ranging from 15.24 µM to 70.75 µM against mushroom tyrosinase .

Biological Assays and Efficacy

Several studies have evaluated the biological activity of similar diazinane compounds:

Compound IC50 (µM) Activity
Compound A15.24Strong tyrosinase inhibition
Compound B70.75Moderate tyrosinase inhibition
Kojic Acid92.81Standard comparator

The presence of hydroxyl and methoxyl groups in the structure enhances the inhibitory activity on tyrosinase compared to other functional groups .

Case Studies

  • Anti-Melanogenic Activity : In vitro studies demonstrated that related compounds significantly inhibited melanin production in B16F10 melanoma cells. The concentration-dependent effects indicated that at lower concentrations, these compounds could achieve comparable inhibition levels to established agents like kojic acid .
  • Anticancer Potential : Some diazinane derivatives have been investigated for their anticancer properties. They exhibited cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for generating benzylidene derivatives. Key steps include:
  • Reacting 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione with 4-(dimethylamino)-3-nitrobenzaldehyde under reflux in methanol or ethanol .
  • Catalyzing the reaction with piperidine or ammonium acetate to enhance yield .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
    Critical Parameters :
ParameterOptimal Condition
SolventMethanol/Ethanol
Temperature60–80°C (reflux)
CatalystPiperidine (5 mol%)
Reaction Time12–24 hours

Q. How can the stereochemical configuration (5E) of the benzylidene moiety be confirmed?

  • Methodological Answer : The (E)-configuration is verified via:
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between the diazinane ring and the substituted phenyl group. For example, a related compound (5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione) showed a dihedral angle of 4.6°, confirming planarity .
  • NMR spectroscopy : 1^1H NMR coupling constants (JJ) for the benzylidene proton (typically 12–16 Hz for trans-configuration) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide insights into:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with charge-transfer interactions, critical for understanding photophysical behavior .
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions, aiding in predicting reaction sites (e.g., the nitro group’s electrophilicity) .
    Example Data :
PropertyCalculated Value
HOMO Energy (eV)-6.24
LUMO Energy (eV)-3.18
Band Gap (eV)3.06

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardized protocols include:
  • Dose-Response Curves : Test across concentrations (1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .
  • Control Experiments : Use reference compounds (e.g., ampicillin for antimicrobial assays) and cell viability controls (e.g., MTT assay for cytotoxicity) .
  • Structural Analog Comparison : Compare with derivatives (e.g., replacing the nitro group with halogens) to isolate functional group contributions .

Q. What strategies are recommended for improving the compound’s solubility and bioavailability in pharmacological studies?

  • Methodological Answer :
  • Co-crystallization : Co-formers like succinic acid enhance aqueous solubility via hydrogen bonding with the diazinane carbonyl groups .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy substituents) to increase lipophilicity for membrane penetration .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to improve biodistribution .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., IR carbonyl stretching frequencies) between synthetic batches?

  • Methodological Answer : Contradictions may arise from polymorphism or solvent residues. Mitigation steps:
  • Thermal Analysis : Perform DSC to detect polymorphic transitions (e.g., melting point variations >5°C indicate different crystalline forms) .
  • Solvent-Free Recrystallization : Use sublimation or melt-crystallization to eliminate solvent interference in IR spectra .

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